molecular formula C16H19ClFNO2 B5441910 N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B5441910
M. Wt: 311.78 g/mol
InChI Key: DUJKXTQCYGSBOK-UHFFFAOYSA-N
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Description

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a fluorophenyl group and an oxolan-2-ylmethanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the furan ring substituted with a fluorophenyl group. This can be achieved through a series of reactions including halogenation, Suzuki coupling, and cyclization. The oxolan-2-ylmethanamine moiety is then introduced via nucleophilic substitution or reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Continuous flow reactors and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing waste. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.ClH/c17-15-6-2-1-5-14(15)16-8-7-13(20-16)11-18-10-12-4-3-9-19-12;/h1-2,5-8,12,18H,3-4,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJKXTQCYGSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(O2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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